5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride
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Overview
Description
The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride is a complex organic molecule It features a thieno[3,4-d]imidazole core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the construction of the thieno[3,4-d]imidazole core. This is typically achieved through a cyclization reaction involving a suitable precursor. The subsequent steps involve the introduction of various functional groups, including the indole moieties and the ethoxy chains. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and automated synthesis platforms. Additionally, purification techniques such as chromatography and crystallization would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thieno[3,4-d]imidazole core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indole moieties.
Substitution: The ethoxy chains can be substituted with other functional groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thieno[3,4-d]imidazole core can yield sulfoxides or sulfones, while reduction of the indole moieties can produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a probe for studying biological processes. Its ability to interact with specific biomolecules can be exploited to investigate cellular pathways and mechanisms.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its complex structure may allow it to interact with multiple biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials. Its unique properties, such as its ability to form stable complexes, make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thieno[3,4-d]imidazole core can bind to enzymes and receptors, modulating their activity. The indole moieties can interact with nucleic acids, affecting gene expression and protein synthesis. The ethoxy chains can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide
- 2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl derivatives
Uniqueness
This compound is unique due to its combination of a thieno[3,4-d]imidazole core with indole moieties and ethoxy chains This combination imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C52H76ClN5O9S |
---|---|
Molecular Weight |
982.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride |
InChI |
InChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H/t42-,45-,49-;/m0./s1 |
InChI Key |
OQTIUMQNPRXRAE-PFKHUKGJSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[Cl-] |
Origin of Product |
United States |
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